Product packaging for N-(2-aminoethyl)pyridine-2-carboxamide(Cat. No.:CAS No. 103878-43-9)

N-(2-aminoethyl)pyridine-2-carboxamide

Cat. No.: B171625
CAS No.: 103878-43-9
M. Wt: 165.19 g/mol
InChI Key: MDEHSSNJTVYAFD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B171625 N-(2-aminoethyl)pyridine-2-carboxamide CAS No. 103878-43-9

Properties

IUPAC Name

N-(2-aminoethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHSSNJTVYAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389991
Record name N-(2-aminoethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-43-9
Record name N-(2-aminoethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for N 2 Aminoethyl Pyridine 2 Carboxamide

Established Synthetic Pathways

The most direct and commonly employed routes for synthesizing N-(2-aminoethyl)pyridine-2-carboxamide and related structures involve the formation of an amide bond between a pyridine-2-carboxylic acid derivative and an ethylenediamine (B42938) derivative.

Amidation, the formation of an amide, is a cornerstone of organic synthesis and the principal method for creating the this compound backbone. This typically involves the reaction of an activated picolinic acid (pyridine-2-carboxylic acid) with ethylenediamine. The conversion of amines to picolinic amides is a well-established process with multiple effective protocols. cam.ac.uk

One common strategy is the in-situ generation of the picolinoyl chloride from picolinic acid using a chlorinating agent like thionyl chloride. nih.govnih.gov The resulting highly reactive acid chloride is then coupled with the amine. nih.govnih.gov Alternatively, peptide coupling reagents are widely used to facilitate the reaction under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N'-Dicyclohexylcarbodiimide (DCC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective in promoting the amide bond formation between picolinic acid and an amine. cam.ac.uk These methods are staples in constructing picolinamide (B142947) moieties due to their reliability and efficiency. cam.ac.uk

MethodActivating/Coupling ReagentDescriptionReference
Acid ChlorideThionyl Chloride (SOCl₂)Picolinic acid is converted to the more reactive picolinoyl chloride, which then readily reacts with an amine. nih.govnih.gov nih.govnih.gov
Peptide CouplingHATUA modern coupling reagent used to form the amide bond directly from the carboxylic acid and amine in good to excellent yields. cam.ac.uk cam.ac.uk
Peptide CouplingEDCI or DCCStandard carbodiimide (B86325) coupling agents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. cam.ac.uk cam.ac.uk
Mixed AnhydrideEthyl ChloroformatePicolinic acid is converted to a mixed anhydride, which then reacts with the amine to form the amide. researchgate.net researchgate.net

An alternative pathway to obtaining this compound involves the hydrolysis of a protected precursor. This strategy is particularly useful when the desired primary amine needs to be shielded during earlier synthetic steps. A documented synthesis involves the acid-catalyzed hydrolysis of N-(2-acetaminoethyl)-2-pyridine-carboxamide. prepchem.com In this process, the precursor is heated in the presence of hydrochloric acid, which cleaves the acetyl protecting group from the terminal nitrogen atom to yield the final product as its dihydrochloride (B599025) salt. prepchem.com This deprotection step is a crucial final transformation to unmask the reactive amino group.

PrecursorReagentsProductDescriptionReference
N-(2-acetaminoethyl)-2-pyridine-carboxamideHydrochloric Acid (2N HCl), EthanolN-(2-aminoethyl)-pyridine-2-carboxamide dihydrochlorideThe acetamide (B32628) group is hydrolyzed under acidic conditions to reveal the primary amine, yielding the dihydrochloride salt of the target compound. prepchem.com prepchem.com

Strategic Approaches to this compound Synthesis

Beyond direct amidation, broader synthetic strategies focus on optimizing the construction of the core pyridine-carboxamide structure through advanced catalytic systems and reaction designs that improve efficiency and atom economy.

Modern organic synthesis increasingly relies on catalysis to achieve reactions that are otherwise difficult or inefficient. In the context of pyridine-containing compounds, catalytic methods are often employed for the synthesis of the pyridine (B92270) ring itself. Magnetically recoverable nanocatalysts, for instance, have been successfully used in multicomponent reactions to build various pyridine derivatives. nih.gov These catalysts offer advantages such as high surface area, simple preparation, and easy separation from the reaction mixture. nih.gov

More advanced strategies, like the synergetic use of photoredox and copper catalysis, have been developed for complex transformations on related molecules. acs.org This dual catalysis approach can enable novel multicomponent radical cross-couplings, representing the cutting edge of synthetic methodology. acs.org While not yet documented for the specific synthesis of this compound, these catalytic paradigms point toward future possibilities for route optimization.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency. acsgcipr.org Several classic MCRs are used to construct the pyridine ring, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.org These methods build the carbon skeleton first, followed by a cyclization and subsequent aromatization to yield the pyridine core. acsgcipr.org

A recent example demonstrates a one-pot, four-component synthesis of pyridine derivatives using microwave irradiation. acs.org This approach significantly shortens reaction times from hours to minutes and often improves yields compared to conventional heating methods, highlighting the advantages of modern MCR techniques. acs.org

ParameterMethod A (Microwave)Method B (Conventional)Reference
Reaction Time 2–7 minutes6–10 hours acs.org
Yield 82%–94%70%–85% acs.org
Description A one-pot, four-component reaction of a tosylate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol. acs.orgThe same reaction performed under reflux conditions. acs.org acs.org

Precursor Chemistry and Intermediate Derivatization in Pyridine-2-carboxamide Synthesis

The choice and preparation of starting materials are critical to the success of any synthetic route. The synthesis of this compound relies on the chemistry of its two key precursors: picolinic acid and ethylenediamine.

The activation of picolinic acid is a common first step. As mentioned, treatment with thionyl chloride converts it to picolinoyl chloride. nih.govnih.gov An interesting derivatization was observed during this process, where in addition to the expected picolinamide, a 4-chloro-picolinamide was also formed and isolated. nih.govnih.gov This highlights the potential for unexpected but useful derivatization of the pyridine ring under certain reaction conditions.

The ethylenediamine fragment can also be introduced via a derivatized precursor. One synthetic route begins with N-(2-hydroxyethyl)pyridine-2-carboxamide. prepchem.com The hydroxyl group is first converted into a better leaving group, a mesylate, by reacting it with methanesulfonyl chloride. prepchem.com This intermediate is then treated with ammonia (B1221849), which displaces the mesylate group to form the terminal primary amine of the target compound. prepchem.com This, along with the use of N-(2-acetaminoethyl)-2-pyridine-carboxamide, demonstrates how intermediate derivatization and the use of protecting groups are key strategies in the multi-step synthesis of this compound. prepchem.comprepchem.com

PrecursorIntermediateReagents for TransformationFinal ProductReference
N-(2-hydroxyethyl)pyridine-2-carboxamideN-(2-mesyloxyethyl)pyridine-2-carboxamide1. Methanesulfonyl chloride, Triethylamine2. AmmoniaThis compound prepchem.com
N-(2-acetaminoethyl)-2-pyridine-carboxamideNot applicableHydrochloric AcidThis compound prepchem.com
Picolinic AcidPicolinoyl ChlorideThionyl ChlorideN-substituted picolinamide nih.govnih.gov

Regio- and Stereocontrol in this compound Synthesis

The structural simplicity of this compound belies the complexities inherent in its synthesis, particularly concerning selectivity. The primary synthetic route involves the formation of an amide bond between a derivative of pyridine-2-carboxylic acid and ethylenediamine. However, the presence of two nucleophilic amino groups in ethylenediamine necessitates a strategic approach to ensure the desired mono-acylation, a key aspect of regiocontrol.

From a stereochemical perspective, the target molecule, this compound, is achiral. Consequently, the introduction of stereocenters is not a primary objective in its synthesis, and stereocontrol is not a governing factor unless chiral starting materials are employed or the synthesis is designed to produce specific chiral derivatives.

The principal challenge in the synthesis of this compound lies in achieving high regioselectivity. The reaction between an activated picolinic acid derivative and ethylenediamine can potentially yield both the desired mono-acylated product and the di-acylated byproduct, N,N'-bis(pyridine-2-carbonyl)ethane-1,2-diamine. To favor the formation of this compound, several strategies for the mono-acylation of symmetrical diamines have been developed. These methods primarily focus on modulating the reactivity of the acylating agent or the diamine.

One common approach involves using a large excess of the diamine to statistically favor mono-acylation. However, this can be inefficient in terms of atom economy and may complicate purification. More refined methods have focused on the use of specific coupling agents and reaction conditions that promote the formation of the mono-adduct. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been reported as an efficient method for the mono-acylation of symmetrical diamines.

Another strategy involves conducting the acylation in the presence of water. It has been observed that using phenyl esters as acylating agents in aqueous media can lead to good yields of the mono-acylated product at moderate temperatures. The presence of water is thought to modulate the reactivity and favor the desired outcome.

Furthermore, the choice of coupling agents and additives can significantly influence the regioselectivity. Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with HOBt (1-hydroxybenzotriazole) have been successfully employed for the mono-acylation of various diamines.

The table below summarizes various conditions that have been explored for the mono-acylation of symmetrical diamines, which can be adapted for the regioselective synthesis of this compound.

DiamineAcylating AgentCoupling Agent/ConditionsMono-acylation Yield (%)Di-acylation Yield (%)Reference
EthylenediamineBenzoic AnhydrideMicroreactor, optimized conditions92.5- researchgate.net
1,3-PropanediaminePhenyl AcetateWater, 50 °C95<5 researchgate.net
1,4-ButanediaminePhenyl AcetateWater, 50 °C92<5 researchgate.net
PiperazineBenzoic AcidHATU, microreactor91.2- researchgate.net
Various DiaminesCarboxylic AcidsPyBOP-HOBt, DIEA, DMF, RTGood to Excellent- arkat-usa.org

An alternative synthetic route that circumvents the regioselectivity issue associated with ethylenediamine involves starting with a precursor where one of the amino groups is already functionalized. For example, the synthesis can commence from N-(2-hydroxyethyl)pyridine-2-carboxamide. prepchem.com In this method, the hydroxyl group is converted to a better leaving group, such as a mesylate, by reacting with methanesulfonyl chloride. prepchem.com Subsequent nucleophilic substitution with ammonia affords the desired this compound. prepchem.com This multi-step approach offers excellent control over the regiochemistry, ensuring that the picolinoyl group is attached to only one of the nitrogen atoms of the ethylenediamine backbone.

Another protecting group strategy involves the use of N-(2-acetaminoethyl)-2-pyridinecarboxamide. The acetyl group serves to protect one of the amino functionalities of ethylenediamine. The picolinoyl group is then introduced at the unprotected amino group. Subsequent hydrolysis of the acetyl protecting group under acidic conditions yields the dihydrochloride salt of this compound.

Coordination Chemistry and Metal Complexation of N 2 Aminoethyl Pyridine 2 Carboxamide

Ligand Design Principles and Coordination Motifs

The design of N-(2-aminoethyl)pyridine-2-carboxamide as a ligand is predicated on the strategic placement of donor atoms to facilitate chelation. The molecule incorporates a pyridine (B92270) nitrogen, an amide group (which can coordinate through either the oxygen or, upon deprotonation, the nitrogen atom), and a terminal primary amine nitrogen. This arrangement allows the ligand to act as a potentially tridentate N,N,O or N,N,N donor, forming stable five- and six-membered chelate rings with a metal center.

The flexibility of the ethylamino substituent allows for conformational adaptability, enabling the ligand to coordinate to metal ions with varying stereochemical preferences. The primary coordination motifs observed and anticipated for this ligand include:

Tridentate N,N,O Coordination: In this mode, the pyridine nitrogen, the amide oxygen, and the terminal amino nitrogen all bind to the metal center. This is a common coordination mode for neutral or cationic complexes.

Tridentate N,N,N Coordination: Upon deprotonation of the amide nitrogen, the ligand can coordinate through the pyridine nitrogen, the amide nitrogen, and the terminal amino nitrogen. This mode is often observed in complexes formed under basic conditions or with metal ions that favor anionic ligands. rsc.orgnih.gov

Bidentate N,O or N,N Coordination: While less common for the entire ligand, fragments of the molecule can engage in bidentate coordination, leaving one donor atom uncoordinated or involved in intermolecular interactions.

Bridging Coordination: The flexibility of the ligand and the presence of multiple donor sites also allow for the formation of polynuclear complexes where the ligand bridges two or more metal centers.

The choice of coordination motif is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of counter-ions.

Spectroscopic and Structural Elucidation of Metal Complexes

The formation of metal complexes with this compound can be readily followed and characterized by various spectroscopic and structural techniques.

Transition Metal Coordination Complexes

The coordination of this compound to transition metals such as copper(II), cobalt(II), and zinc(II) has been inferred from studies on analogous systems.

Infrared (IR) Spectroscopy is a powerful tool for determining the coordination mode of the amide group. In the free ligand, the C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band) appear at characteristic frequencies. Upon coordination of the amide oxygen to a metal ion, a decrease in the C=O stretching frequency is typically observed due to the weakening of the C=O bond. Conversely, if the amide nitrogen coordinates upon deprotonation, the Amide I band may shift to a lower frequency, and the Amide II band will disappear. The N-H stretching vibrations of the amino group also shift upon coordination.

Electronic (UV-Vis) Spectroscopy provides information about the geometry of the metal center. For instance, copper(II) complexes of similar tridentate N,N,O-donor ligands exhibit d-d transitions in the visible region, the position and intensity of which are indicative of the coordination geometry, which is often distorted square planar or square pyramidal. nih.govrsc.org

X-ray Crystallography provides definitive structural information. While specific crystal structures for complexes of this compound are not widely reported, data from related pyridine-2-carboxamide complexes reveal key structural features. For example, in copper(II) complexes of N,N'-bis[2-(2-pyridyl)ethyl]pyridine-2,6-dicarboxamide, the deprotonated amide nitrogen coordinates to the metal center. rsc.orgnih.gov It is anticipated that complexes of this compound would exhibit similar behavior, with the ligand wrapping around the metal ion to satisfy its coordination sphere.

A representative table of expected IR spectral shifts upon complexation is provided below:

Functional GroupFree Ligand (cm⁻¹)Coordinated to Metal (cm⁻¹)Rationale for Shift
ν(N-H) amine~3300-3400Lower frequencyCoordination of the amino nitrogen to the metal center weakens the N-H bond.
ν(C=O) amide I~1650-1680Lower frequencyCoordination of the amide oxygen to the metal center weakens the C=O double bond.
δ(N-H) amide II~1550-1580Disappears upon deprotonationCoordination of the deprotonated amide nitrogen eliminates this bending vibration.

Rare Earth Metal Complexation Studies

Currently, there is a lack of specific research on the complexation of this compound with rare earth metals. However, the known affinity of rare earth ions for oxygen-donor ligands suggests that the amide oxygen of this compound would be a primary coordination site. The coordination chemistry of rare earth metals with related pyridine-dicarboxamide ligands has been explored, revealing the formation of polynuclear complexes. tandfonline.com It is plausible that this compound could form stable complexes with rare earth ions, potentially exhibiting interesting luminescence properties due to the antenna effect of the pyridyl chromophore. Further investigation in this area is warranted.

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and bonding in metal complexes of this compound are governed by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The pyridine ring acts as a π-acceptor, while the amino and amide groups are primarily σ-donors.

Upon coordination, a charge transfer from the ligand's donor atoms to the metal ion occurs, forming a coordinate covalent bond. In the case of deprotonated amide coordination, the anionic nitrogen atom acts as a strong σ- and π-donor, which can significantly influence the electronic properties of the metal center, often stabilizing higher oxidation states. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure. Calculations on similar copper(II) complexes with tridentate N,N,O ligands have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the complexes. nih.gov

Reactivity and Functional Properties of this compound Metal Complexes

The coordination of this compound to a metal center can modulate the reactivity of the ligand itself.

Ligand-Based Reactivity in Coordination Sphere

The amide bond in the coordinated ligand can become more susceptible to hydrolysis or other nucleophilic attacks due to the polarization of the C=O bond upon coordination to a Lewis acidic metal center. The acidity of the amide N-H proton is also significantly increased upon coordination, facilitating its deprotonation.

Furthermore, the amino group, when not involved in coordination or when part of a dynamic equilibrium, can participate in reactions such as Schiff base condensation with aldehydes or ketones. The metal center can act as a template, directing the stereochemical outcome of such reactions.

While specific studies on the reactivity of this compound complexes are limited, the principles of ligand-based reactivity in coordination compounds suggest a rich field for future exploration, with potential applications in catalysis and organic synthesis. nih.gov

Catalytic Potentials of Metal Complexes

The coordination of this compound to metal centers can yield complexes with significant catalytic potential, a trait broadly observed in related amino-pyridine and pyridine-carboxamide compounds. While direct catalytic applications of this compound complexes are not extensively documented in dedicated studies, the functional moieties within the ligand—a pyridine ring, a carboxamide group, and a terminal amino group—are known to participate in and enhance a variety of catalytic transformations when part of a metal complex. The catalytic activity of such complexes is influenced by the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the ligand.

Research into structurally similar pyridine-carboxamide and amino-pyridine ligands demonstrates their utility in several key areas of catalysis. For instance, iron(II) complexes featuring amino-pyridine scaffolds have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP). umn.edunsf.gov These complexes are effective in the polymerization of monomers like styrene (B11656), with their catalytic activity being tunable by modifying the substituents on the ligand, which in turn affects the electronic and steric environment of the iron center. umn.edunsf.gov For example, iron(II) complexes with [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N] (where R is t-butyl or ethyl) catalyze the polymerization of styrene at elevated temperatures. nsf.gov

Furthermore, metal complexes of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives have been noted for their catalytic properties. nih.gov Copper(II) complexes containing pyridine-2-carbaldehyde have shown very good catalytic ability in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.org One such nanocatalyst demonstrated high product yields and could be recycled multiple times without a significant loss of activity. rsc.org

The catalytic potential of these systems often arises from the ability of the ligand to stabilize the metal center in various oxidation states and to provide open coordination sites for substrate binding. The this compound ligand, with its tridentate N,N,O or N,N,N-coordination possibilities, can create a stable yet reactive environment around a metal ion, making its complexes promising candidates for future catalytic studies in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 1: Catalytic Applications of Related Pyridine-Carboxamide Metal Complexes

Catalyst/ComplexReaction TypeSubstrateKey FindingsReference(s)
[2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2 (R = t-butyl, ethyl)Atom Transfer Radical Polymerization (ATRP)StyreneThe complexes catalyze polymerization, with the t-butyl substituted ligand showing higher activity. umn.edunsf.gov
Copper(II) complex with pyridine-2-carbaldehyde on Fe3O4@SiO2Knoevenagel condensation and Michael additionVarious aldehydes and malononitrile/dimedoneHigh yields (up to 97%) and good recyclability of the nanocatalyst. rsc.org
Metal complexes of N-(pyridine-2-carbonyl)pyridine-2-carboxamideGeneral CatalysisNot specifiedNoted for possessing catalytic properties. nih.gov

Supramolecular Architectures Involving this compound Ligands

The this compound molecule is an excellent building block for the construction of diverse and intricate supramolecular architectures. This capacity stems from its array of hydrogen bond donors (the amide N-H and the terminal amino N-H₂) and acceptors (the pyridine nitrogen and the carbonyl oxygen). These functional groups can engage in a variety of intermolecular hydrogen bonding interactions, such as N—H⋯N and N—H⋯O, leading to the self-assembly of molecules into well-defined, higher-order structures.

Studies on analogous pyridine-carboxamide systems have provided significant insight into the types of supramolecular motifs that can be formed. For example, crystal structures of symmetrical pyridine-2-carboxamides have revealed the formation of one-dimensional chains and two-dimensional sheets through specific hydrogen bonding patterns. nih.gov In some instances, conventional bifurcated amide-carbonyl (N—H)⋯O hydrogen bonding leads to the formation of one-dimensional chains. nih.gov These chains can be further interlinked by other interactions, including π–π stacking between pyridine rings, to form more complex sheet-like structures. nih.gov

The versatility of the hydrogen-bonding sites allows for the creation of different supramolecular synthons. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group provides both a donor (N-H) and an acceptor (C=O), facilitating the formation of robust and predictable patterns. For instance, N'-(aminopyridine-2-carboximidamide), a related molecule, forms a two-dimensional hydrogen-bonding network. researchgate.net

In the case of this compound, the presence of the flexible ethylamino group introduces additional possibilities for hydrogen bonding and conformational diversity. This can lead to the formation of more complex three-dimensional networks. The terminal amino group provides two additional hydrogen bond donors, which can interact with acceptor sites on neighboring molecules, further extending the supramolecular assembly. The interplay between different types of hydrogen bonds and other non-covalent interactions like π–π stacking governs the final architecture of the crystal lattice. The ability of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems to act as intermediates for building blocks that self-assemble into a wide range of super-architectures highlights the potential of the broader class of these compounds in supramolecular chemistry. nih.gov

Table 2: Hydrogen Bonding and Supramolecular Motifs in Related Pyridine-Carboxamide Structures

CompoundHydrogen Bond Type(s)Resulting Supramolecular MotifKey Structural FeaturesReference(s)
N,N′-(propane-1,3-diyl)bis(pyridine-2-carboxamide)N—H⋯O (bifurcated amide-carbonyl)One-dimensional chainsChains form a 'porous' three-dimensional lattice with unfilled voids. nih.gov
N,N′-(butane-1,4-diyl)bis(pyridine-2-carboxamide)N—H⋯O (amide)One-dimensional chainsChains interlock via π–π interactions to form sheets. nih.gov
N'-(aminopyridine-2-carboximidamide)N—H⋯NTwo-dimensional hydrogen-bonding networkNearly planar molecule facilitates sheet formation. researchgate.net
N-(Pyridine-2-carbonyl)pyridine-2-carboxamide derivativesAcceptor–donor–donor–acceptor (ADDA) arrays of hydrogen-bonding sitesSelf-assembles into a wide range of super-architecturesPlanar molecules with defined hydrogen bonding sites. nih.gov

Structure Activity Relationship Sar Investigations of N 2 Aminoethyl Pyridine 2 Carboxamide Analogues

Design and Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide Derivatives

The rational design of this compound derivatives focuses on strategic modifications to enhance biological efficacy. The synthesis typically involves the coupling of a picolinic acid derivative with a modified ethylenediamine (B42938). For instance, the parent compound this compound can be synthesized in its dihydrochloride (B599025) salt form by the reflux of N-(2-acetaminoethyl)-2-pyridinecarboxamide in an alcoholic solution of hydrochloric acid. This straightforward approach allows for variations in both the pyridine (B92270) and ethylamine (B1201723) precursors to generate a library of analogues for biological screening.

Substituent Effects on the Pyridine Moiety

The electronic and steric properties of substituents on the pyridine ring play a pivotal role in modulating the biological activity of this compound analogues. SAR studies on related pyridine derivatives have shown that the nature, number, and position of these substituents are critical.

For example, in a series of 2-amino-5-substituted pyridine derivatives, it was found that substitutions at the 4-position of the pyridine ring conferred greater fungicidal and bactericidal activity than modifications at the 3- or 6-positions researchgate.net. This suggests that the 4-position is a key interaction point with the microbial target.

In the context of anticancer activity, analysis of various pyridine derivatives against cancer cell lines has revealed that the presence and placement of methoxy (O-CH3) groups significantly influence antiproliferative effects mdpi.com. An increase in the number of OMe substituents often correlates with increased activity (a lower IC50 value), indicating that these electron-donating groups may enhance binding to the target protein or improve cellular uptake mdpi.com. The inclusion of other groups such as amino (NH2), hydroxyl (OH), and halogens also impacts antiproliferative activity, underscoring the sensitivity of the pyridine scaffold to substitution patterns mdpi.com.

These findings suggest that strategic substitution on the pyridine ring of this compound—for instance, with electron-donating groups at the 4-position—could be a promising strategy for enhancing its antimicrobial or anticancer properties.

Modifications of the Ethylamine and Amide Linker

Research on structurally similar pyrimidine-4-carboxamides demonstrated that conformational restriction of the amine substituent can dramatically enhance potency. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory activity against the target enzyme, N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) researchgate.net. This highlights the importance of a well-defined orientation of the amine moiety for optimal binding.

Further modifications can be made by varying the length of the alkyl chain or introducing different functional groups. In one study, pyridine-2,6-dicarboxamides were synthesized by coupling the pyridine core with L-alanine or 2-methyl-alanine methyl esters mdpi.com. These were subsequently converted into Schiff bases, which displayed significant antimicrobial activity. This approach effectively extends and functionalizes the amide linker, creating new interaction points with biological targets mdpi.com. These examples underscore that modifications to the ethylamine and amide linker region are a valid strategy for modulating the biological profile of this compound analogues.

Integration of Additional Heterocyclic Scaffolds

Fusing additional heterocyclic rings to the pyridine-2-carboxamide core creates more rigid, planar structures with distinct electronic properties, often leading to enhanced biological activity and novel mechanisms of action ias.ac.in. The chemical properties of fused rings increase the possibilities for placing pharmacophoric groups in specific spatial arrangements, which can improve interactions with a wide variety of biological targets mdpi.com.

Several synthetic strategies have been developed to create such fused systems. For example, a series of furo[2,3-b]pyridine-2-carboxamide derivatives were prepared from a pyridin-2(1H)-one precursor through O-alkylation and subsequent cyclization nih.govresearchgate.net. These compounds, along with further cyclized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, were screened against human cancer cell lines and showed significant anticancer activity at micromolar concentrations while being non-toxic to normal cell lines nih.govresearchgate.net.

Similarly, pyrido[2,3-d]pyrimidine derivatives, known to act as inhibitors of dihydrofolate reductase or tyrosine kinases, have been synthesized from 2-aminopyridine precursors nih.gov. Another approach involves the acid-catalyzed cyclodehydration of α-hydroxylactams, formed from pyridine-2,3-dicarboximides, to yield novel pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems rsc.org. The successful synthesis and potent biological activity of these fused systems confirm that integrating additional heterocyclic scaffolds is a powerful method for developing novel this compound analogues with therapeutic potential.

Exploration of Biological Potentials in this compound Analogues

Analogues of this compound have been investigated for a range of therapeutic applications, with significant findings in the fields of antimicrobial and anticancer research. The structural versatility of this scaffold allows for fine-tuning of its activity against specific biological targets, leading to the identification of compounds with potent and selective effects at the cellular level.

Mechanistic Studies of Antimicrobial Interactions

The antimicrobial activity of pyridine carboxamide derivatives is often attributed to specific interactions with essential bacterial enzymes or cellular structures. One of the primary mechanisms identified is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a well-validated target for antibiotics whiterose.ac.uk. A series of pyridine-3-carboxamide inhibitors were found to bind to the ATP-binding site of E. coli DNA gyrase, and crystal structures confirmed their predicted binding mode whiterose.ac.ukwhiterose.ac.uk. This inhibition disrupts DNA topology and leads to bacterial cell death .

Another significant antimicrobial mechanism involves the disruption of the bacterial cell membrane researchgate.netmdpi.comnih.gov. The N-(2-aminoethyl) moiety provides a cationic center that can interact electrostatically with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids nih.gov. This initial binding is followed by the insertion of hydrophobic portions of the molecule into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of cellular contents, ultimately causing rapid bacterial death researchgate.netnih.gov. This membrane-active mechanism is advantageous as it is less likely to induce bacterial resistance compared to single-enzyme targeting researchgate.net. The ability of these compounds to permeabilize the outer membrane of Gram-negative bacteria can also potentiate the effects of other antibiotics by facilitating their entry into the cell nih.gov.

Investigation of Anticancer Modalities at the Cellular Level

The anticancer potential of this compound analogues has been explored through various cellular and mechanistic studies, revealing multiple modes of action. These compounds can interfere with key signaling pathways, inhibit essential enzymes involved in cell proliferation, and induce programmed cell death (apoptosis).

One promising target is Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T-cell activation. A series of pyridine-2-carboxamide analogues were identified as potent and selective HPK1 inhibitors, demonstrating robust efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy nih.gov. By inhibiting HPK1, these compounds can enhance the immune response against tumors.

Other pyridine-based compounds exert their anticancer effects through more direct mechanisms. For instance, certain tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazones have been shown to induce apoptosis, interact with DNA, and inhibit the activity of topoisomerase II and the anti-apoptotic protein Bcl-xL rsc.org. The induction of apoptosis is a common mechanism for pyridine-fused heterocyclic derivatives. Imidazo[1,2-a]pyridine (B132010) compounds were found to cause cell cycle arrest in breast cancer cells by increasing the levels of p53 and p21 proteins nih.gov. Furthermore, these compounds triggered the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8, and cleavage of PARP nih.gov. Flow cytometry analysis of other heterocyclic carboxamides confirmed their ability to induce apoptosis, with treated breast cancer cells showing a significant increase in the early apoptotic population mdpi.com.

Enzyme-Ligand Interaction Studies and Inhibition Mechanisms

Analogues of this compound have been the subject of numerous studies to understand their interactions with various enzymes, revealing diverse mechanisms of inhibition.

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated as urease inhibitors. mdpi.com Molecular docking studies of these compounds against the urease active site (PDB ID: 4GY7) revealed key interactions. The most potent inhibitors demonstrated binding through hydrogen bonds and hydrophobic interactions. For instance, the nitrogen atom of the pyridine ring, the azomethine nitrogen (C=N), and the amide/thioamide groups (N-H and NH2) were found to form hydrogen bonds with active site residues such as Lys709, Tyr32, Ala80, and Glu742. mdpi.com Kinetic studies further elucidated the inhibition mechanism of these potent compounds. mdpi.com

In the context of cancer therapy, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.govresearchgate.net One HPK1 inhibitor, compound 19, demonstrated excellent kinase selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase and over 1022-fold more selective than for LCK. nih.gov For SHP2, a series of substituted pyridine carboxamide derivatives were discovered to be potent allosteric inhibitors. researchgate.net Compound C6 from this series showed exceptional inhibitory activity against SHP2 with an IC50 value of 0.13 nM. researchgate.net

Furthermore, in the field of antibacterial research, pyridine-3-carboxamide derivatives have been investigated as inhibitors of E. coli DNA gyrase. nih.gov Crystal structures have confirmed the predicted binding mode of these compounds within the enzyme. nih.gov In antitubercular research, a pyridine carboxamide derivative, MMV687254, was identified as a prodrug. nih.gov Its antimycobacterial activity is dependent on its hydrolysis by the amidase AmiC, an enzyme present in Mycobacterium tuberculosis. nih.gov

Table 1: Urease Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives Data sourced from in-vitro urease inhibition assays. mdpi.com

Compound NameSubstitution on Pyridine RingMoietyIC50 (µM)
Rx-7 UnsubstitutedCarboxamide2.18 ± 0.058
Rx-6 5-ChloroCarbothioamide1.07 ± 0.043
Derivative 1 6-MethylCarboxamide3.41 ± 0.011
Derivative 2 6-MethylCarbothioamide6.41 ± 0.023
Derivative 3 5-ChloroCarboxamide4.07 ± 0.003

Receptor Binding Characterization and Signal Pathway Modulation

Derivatives of pyridine carboxamide have been shown to interact with specific receptors and modulate key signaling pathways, particularly in the context of inflammation and cancer immunotherapy.

One study investigated a novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104 (N-(2-methoxyphenyl)naphthyridine-2-carboxamide), for its anti-inflammatory effects in LPS-treated BV2 microglial cells. mdpi.com The research found that HSR2104 attenuated inflammatory responses by suppressing the TLR4/Myd88/NF-κB signaling pathway. mdpi.com It was demonstrated that HSR2104 inhibited the LPS-induced phosphorylation of IκBα, which in turn suppressed the nuclear translocation of the NF-κB p65 subunit. mdpi.com

In the realm of immuno-oncology, fluorinated pyridine-2-carboxamide derivatives have been developed as small-molecule probes for imaging the PD-1/PD-L1 immune checkpoint using Positron Emission Tomography (PET). nih.gov These radiolabeled compounds, [18F]2 and [18F]3, showed significant accumulation and retention in PD-L1 expressing cancer cell lines (MDA-MB-231 and HeLa). nih.gov Autoradiography and inhibition experiments on tumor slices confirmed the potential of these compounds as specific imaging probes for the PD-1/PD-L1 axis, highlighting their direct interaction with this crucial receptor-ligand system. nih.gov

Additionally, certain pyridine carboxamide compounds have been developed as inhibitors of the Nav1.8 sodium channel, a voltage-gated sodium channel that plays a role in pain pathways. google.com Compounds such as N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-l-methyl-lH-pyrazole-5-carboxamide (PF-04531083) and N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide (PF-01247324) have been identified as Nav1.8 blockers. google.com

Antiparasitic and Antitubercular Activity Research

The pyridine carboxamide scaffold is a prominent feature in compounds investigated for their activity against various pathogens, including parasites and Mycobacterium tuberculosis (Mtb).

Antitubercular Activity

A significant discovery in this area is the pyridine carboxamide derivative MMV687254, identified from the Pathogen Box library. nih.gov This compound is specifically active against M. tuberculosis and Mycobacterium bovis BCG, showing bacteriostatic activity in liquid cultures and bactericidal activity within macrophages. nih.gov Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the Mtb amidase, AmiC, and it also induces autophagy in infected macrophages. nih.gov

Other studies have focused on 2,4-disubstituted pyridine derivatives, which have demonstrated significant bactericidal activity against Mtb located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Resistance to these compounds was found to be associated with mutations in the mmpR5 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. frontiersin.org Furthermore, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been explored as a potential drug scaffold against Mtb. nih.gov Some analogues in this series showed potent inhibition, with compound 17af having an IC90 of 1.2 µM against the wild-type strain. nih.gov

Antiparasitic Activity

In the search for new anti-malarial agents, several pyridine carboxamide analogues have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. nih.govmdpi.com A study evaluating twenty-two amides and thioamides with pyridine cores found that the thiocarboxamide analogue, Thiopicolinamide 13i, possessed submicromolar activity with an IC50 of 142 nM and was significantly less active against a human cell line. nih.gov The corresponding carboxamide analogue (12i) was over 350-fold less active, highlighting the importance of the thiocarboxamide moiety for potency in this specific case. nih.gov

Another class, 4-arylthieno[2,3-b]pyridine-2-carboxamides, has also been identified as potent antiplasmodial agents. mdpi.com The most effective compounds in this series inhibit P. falciparum with IC50 values in the two-digit nanomolar range and exhibit high selectivity indices (>100). mdpi.com

**Table 2: Antiplasmodial Activity of Pyridine Carboxamide and Thiocarboxamide Analogues against P. falciparum*** *Data represents the 50% inhibitory concentration (IC50) from in-vitro anti-proliferative assays. nih.gov

Compound IDCore StructureMoietyIC50 (µM)
12c QuinolineCarboxamide61 ± 6
13c QuinolineThiocarboxamide61 ± 8
12k TetrahydroquinolineCarboxamide8.81 ± 0.30
12i PyridineCarboxamide>50
13i PyridineThiocarboxamide0.142 ± 0.028

Molecular Recognition and Binding Mode Analysis of Derivatives

Computational and structural biology techniques have provided detailed insights into the molecular recognition and binding modes of this compound derivatives with their biological targets.

Molecular docking studies of pyridine carbothioamide derivatives as urease inhibitors have illustrated a putative binding mode within the enzyme's active pocket. mdpi.com For the potent inhibitor Rx-6, interactions involve both hydrogen bonding and hydrophobic forces. The pyridine part of the inhibitor engages in π–π stacking with residues Lys709 and Phe712. mdpi.com Key hydrogen bonds are formed between the inhibitor's pyridine nitrogen and Lys709, the azomethine nitrogen and Tyr32, and the thioamide group with Ala80 and Glu742. mdpi.com

In the context of Forkhead Box M1 (FOXM1), a transcription factor implicated in cancer, molecular docking was used to analyze the binding of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com The results suggest that these compounds bind within the FOXM1 DNA-binding domain. The binding is stabilized by key interactions with residues Val296 and Leu289. mdpi.com Molecular electrostatic potential (MEP) maps showed that electron-withdrawing substituents on the phenylacetamide ring, such as a cyano (-CN) group, create a low electron density region that favors interactions with high-electron-density areas of the binding site, primarily formed by Asp293 and Ser290. mdpi.com

Furthermore, structural studies on pyridine-3-carboxamide inhibitors of E. coli DNA gyrase have been conducted. nih.gov X-ray crystal structures of these inhibitors bound to the enzyme have been solved, confirming the binding mode that was initially predicted by computational de novo design approaches. nih.gov This structural information is crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent antibacterial agents.

Computational and Theoretical Studies on N 2 Aminoethyl Pyridine 2 Carboxamide

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of N-(2-aminoethyl)pyridine-2-carboxamide and its derivatives. These calculations provide a detailed understanding of the molecule's stability, reactivity, and conformational preferences.

Geometry optimization is a primary step, where computational methods calculate the lowest energy conformation of the molecule. mdpi.com For pyridine (B92270) carboxamide derivatives, studies have shown that the planarity of the carboxamide group relative to the pyridine ring is a key structural feature. mdpi.com DFT calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. electrochemsci.org For instance, analysis of related structures reveals that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. mdpi.com

Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability. researcher.life The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are calculated to predict the molecule's electron-donating and accepting abilities. niscpr.res.in A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating regions of the molecule that are more likely to participate in chemical reactions. For pyridine dicarboxylic acid derivatives, HOMO orbitals are often localized on the oxygen and nitrogen atoms, indicating these are probable sites for electrophilic attack. electrochemsci.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. nih.govresearchgate.net These maps are valuable for predicting how the molecule will interact with biological targets, such as proteins, identifying regions likely to engage in hydrogen bonding or other electrostatic interactions. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations for Pyridine Carboxamide Scaffolds

ParameterSignificanceTypical Computational Method
Optimized Geometry (Bond Lengths, Angles)Provides the most stable 3D structure of the molecule.DFT (e.g., B3LYP/6-311G(d,p)) mdpi.com
HOMO EnergyIndicates the electron-donating ability of the molecule.DFT researcher.life
LUMO EnergyIndicates the electron-accepting ability of the molecule.DFT researcher.life
HOMO-LUMO Energy Gap (ΔE)Relates to the chemical reactivity and kinetic stability.DFT niscpr.res.in
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.DFT nih.gov

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

To explore the therapeutic potential of this compound, it is essential to understand how it interacts with biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions. nih.govnih.gov

Protein-Ligand Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com For pyridine carboxamide derivatives, docking studies have been performed against various protein targets, including enzymes like urease and kinases such as SHP2 and HPK1. nih.govnih.govmdpi.com

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. mdpi.com The results reveal the specific interactions that stabilize the protein-ligand complex. These interactions commonly include:

Hydrogen Bonds: Crucial for the specificity and stability of binding.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings of the ligand and protein residues.

Van der Waals Forces: General attractive or repulsive forces between atoms. mdpi.com

For example, docking studies of pyridine carboxamide derivatives as urease inhibitors have shown that hydrogen bonding, π-π, and van der Waals interactions are all involved in the inhibition of the enzyme. mdpi.com Similarly, in the development of SHP2 inhibitors, docking analysis indicated that pyridine carboxamide compounds bind to an allosteric site on the protein. researchgate.net

Active Site Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. researchgate.netntu.edu.sg MD simulations provide insights into the stability of the complex, the flexibility of the protein's active site, and the conformational changes that may occur upon ligand binding. nottingham.ac.ukmdpi.com

MD simulations of pyridine carboxamide derivatives bound to their target proteins have been used to validate docking results and to understand the thermodynamic properties of binding. nih.govmdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time. researchgate.net

These simulations have revealed that pyridine carboxamide derivatives can form stable complexes with their target proteins, with key interactions being maintained throughout the simulation. nih.gov The analysis of conformational dynamics helps to understand how the ligand is accommodated within the active site and how it influences the protein's function. nih.govresearchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. cardiff.ac.uk DFT calculations are commonly used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. nih.govresearchgate.net

The theoretical calculation of vibrational frequencies is based on the harmonic approximation of the potential energy surface. cardiff.ac.uk The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. researchgate.net For pyridine and its derivatives, theoretical calculations have been successfully used to assign the vibrational modes observed in experimental IR and Raman spectra. aps.orgethz.ch

For instance, studies on cyanopyrazine-2-carboxamide derivatives, which are structurally similar to pyridine-2-carboxamides, have used DFT to simulate FT-IR and Raman spectra. researchgate.net The calculated vibrational frequencies for stretching and bending modes of different functional groups (C=O, N-H, C-N, etc.) were found to be in good agreement with the experimental spectra, confirming the validity of the optimized molecular geometry. researchgate.netresearchgate.net This correlation between theoretical and experimental spectra provides strong evidence for the accuracy of the computational model.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Carboxamide Moiety

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated Range (cm⁻¹)Computational Method
N-H Stretch3200-34003200-3400DFT (B3LYP) researchgate.net
C=O Stretch (Amide I)1650-16901650-1690DFT (B3LYP) mdpi.com
N-H Bend (Amide II)1510-15701510-1570DFT (B3LYP) researchgate.net
C-N Stretch1250-13501250-1350DFT (B3LYP)

De Novo Design and Virtual Screening of this compound Analogs

Computational approaches play a pivotal role in the design of new molecules with improved properties. De novo design algorithms can generate novel molecular structures that fit a specific target's active site, while virtual screening allows for the rapid evaluation of large compound libraries to identify potential hits. nih.govmdpi.com

Starting from a lead compound like a pyridine carboxamide derivative, medicinal chemists can design and screen analogs to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, structure-activity relationship (SAR) studies, often guided by computational analysis, help to identify which parts of the molecule are essential for activity and which can be modified. nih.govasm.org

Virtual screening campaigns have been successfully employed for pyridine carboxamide-based scaffolds. nih.gov These campaigns typically involve docking large libraries of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. mdpi.commdpi.com This approach has led to the identification of novel pyridine carboxamide derivatives as inhibitors for various targets, including Mycobacterium tuberculosis and the SARS-CoV-2 main protease. nih.govasm.org The hits from virtual screening can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. The design of novel pyridine carboxamide derivatives has also led to the discovery of potent inhibitors for cancer-related targets like HPK1 and SHP2. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of N 2 Aminoethyl Pyridine 2 Carboxamide

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within N-(2-aminoethyl)pyridine-2-carboxamide.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The N-H stretching vibrations of the primary amine and the amide group typically appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) is expected to produce a strong absorption band around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is typically observed near 1550 cm⁻¹. Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, appear in the 1600-1400 cm⁻¹ region. C-N stretching vibrations of the ethylamino group and the pyridine ring are found in the 1350-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and those of non-polar bonds are often more intense in Raman spectra. For this compound, the symmetric stretching of the pyridine ring is a prominent feature. Aromatic C-H stretching vibrations are also readily observed.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of the key functional groups and providing insights into the molecular symmetry.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons can be used to determine their relative positions on the pyridine ring. The protons of the ethylenediamine (B42938) moiety will appear as distinct signals, with the methylene (B1212753) group adjacent to the amide nitrogen being more deshielded than the methylene group adjacent to the primary amine. The N-H protons of the amide and amine groups will appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum (around 160-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The two methylene carbons of the ethylenediamine linker will have distinct chemical shifts, providing further confirmation of the structure.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Proton Chemical Shift (ppm)
Pyridine-H7.0 - 8.5
Amide-NHVariable
-CH₂-NH(Amide)~3.5
-CH₂-NH₂~2.8
Amine-NH₂Variable

This table presents predicted chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments provide further structural detail by revealing correlations between different nuclei. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and between the protons of the two methylene groups in the ethylenediamine chain. youtube.comresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. youtube.com This allows for the unambiguous assignment of the proton and carbon signals for each CH and CH₂ group in the molecule. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining the three-dimensional conformation of the molecule in solution. For instance, NOESY could reveal spatial proximities between protons on the pyridine ring and the ethylenediamine side chain, providing insights into the preferred rotational conformations. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy: this compound is expected to exhibit absorption bands in the ultraviolet region due to π-π* and n-π* electronic transitions associated with the pyridine ring and the amide chromophore. The pyridine ring typically shows characteristic absorption bands below 300 nm. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Emission Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after electronic excitation. The pyridine moiety can exhibit fluorescence, and the emission wavelength and quantum yield would be sensitive to the molecular environment and conformation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a crystal structure would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethylenediamine side chain relative to the pyridine ring.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amide and amine groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net

Analysis of related crystal structures, such as those of other pyridine carboxamides, reveals that intermolecular hydrogen bonding plays a significant role in their solid-state packing. rsc.org

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. nist.gov

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (165.19 g/mol ). epa.gov

Fragmentation Analysis: The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Common fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the aminoethyl group, and fragmentation of the pyridine ring. Analysis of these fragment ions provides a fingerprint that helps to confirm the proposed structure. For instance, a fragment corresponding to the picolinoyl cation (m/z 106) would be a strong indicator of the pyridine-2-carboxamide substructure. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

The purity and isolation of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. They offer high resolution and sensitivity for both quantitative purity assessment and for the isolation of the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of pyridine derivatives due to its versatility and efficiency. For this compound, reversed-phase HPLC is a commonly applied method. This approach uses a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purity Assessment:

For analytical purposes, a standard HPLC system equipped with a UV detector is typically sufficient. The basic nature of the pyridine and amino groups, along with the polarity of the amide, dictates the choice of column and mobile phase. A C18 or C8 column is often suitable. To ensure good peak shape and resolution for basic compounds like this compound, an acidic modifier is usually added to the mobile phase. This suppresses the interaction of the basic nitrogen atoms with residual silanols on the silica-based stationary phase, which can cause peak tailing.

A typical mobile phase would consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a small percentage of an acid like formic acid or trifluoroacetic acid. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a range of polarities. The retention time of this compound would be specific to the exact conditions used.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes

Isolation:

For the isolation of this compound, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to separate the target compound from unreacted starting materials, by-products, and other impurities, and then collect the purified fraction. The conditions developed at the analytical scale are typically scaled up for preparative separation. After collection, the solvent is removed, often by lyophilization or rotary evaporation, to yield the purified solid compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly specific method for identification and purity determination.

For a compound like this compound, which contains polar functional groups (amine and amide), direct GC analysis can sometimes be challenging due to potential thermal degradation or poor peak shape. In such cases, a derivatization step may be employed to increase the volatility and thermal stability of the molecule. This involves reacting the amine and amide groups with a suitable agent to form less polar derivatives.

However, with modern inert GC columns and optimized conditions, direct analysis may be feasible. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized and swept onto the GC column by a carrier gas (usually helium). Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation pattern of this compound in EI-MS would be expected to show characteristic cleavages. A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom. nih.gov For this compound, this would likely lead to the formation of a picolinoyl cation. Further fragmentation of the pyridine ring and the ethylamine (B1201723) side chain would also occur.

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion
165 [M]+ (Molecular Ion)
122 [M - C2H5N]+
106 [C6H4NCO]+
78 [C5H4N]+
44 [C2H6N]+

This combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification and purity assessment of the compound.

Emerging Research Applications and Future Directions for N 2 Aminoethyl Pyridine 2 Carboxamide

Application in Advanced Materials Science

The structural features of N-(2-aminoethyl)pyridine-2-carboxamide make it a valuable building block for the creation of novel materials with tailored properties. Its ability to act as a ligand for metal ions, coupled with its capacity for hydrogen bonding, allows for its incorporation into both polymeric and supramolecular structures.

Polymeric Materials Synthesis and Characterization

The bifunctional nature of this compound, with its reactive amine group and the coordinating pyridine-amide moiety, makes it a candidate for incorporation into various polymer architectures. While direct polymerization of this specific monomer is not yet widely reported, research on analogous structures provides a strong indication of its potential. For instance, polymer-supported pyridine (B92270) ligands have been successfully employed in palladium-catalyzed C(sp³)–H arylation reactions. acs.org In these systems, pyridine-based ligands are immobilized on a polymer backbone, creating a recoverable and reusable catalyst with potentially altered selectivity compared to its homogeneous counterpart. acs.org The amide groups within the polymer backbone can also play a role in concentrating polar substrates, thereby accelerating the catalytic reaction. acs.org

The potential of this compound in this area is summarized in the table below, based on findings from related compounds.

Polymer TypePotential Role of this compoundPotential Properties and ApplicationsSupporting Evidence from Analogs
Polymer-Supported Ligands Functional monomer for post-polymerization modification or direct copolymerization.Recyclable catalysts, altered reaction selectivity, enhanced reaction rates.Polymer-supported pyridine ligands for Pd-catalyzed C-H activation. acs.org
Coordination Polymers (e.g., MOFs) Organic linker to connect metal nodes.Porous materials for gas storage, separation, and heterogeneous catalysis.Pyridine-based diimide ligands for MOF synthesis. stmarytx.edu
Hybrid Perovskites Organic cation to template the inorganic framework.Tunable optoelectronic properties for solar cells and lighting.2-(2-ammonioethyl)pyridine in lead iodide hybrids. nih.gov

Supramolecular Systems Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another field where this compound is poised to make a contribution. The formation of well-defined, self-assembled structures is driven by interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination, all of which are possible with this compound.

Pyridine carboxamide derivatives are known to be excellent building blocks for supramolecular architectures. nih.govnih.gov The amide group can act as both a hydrogen bond donor and acceptor, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. asianpubs.org For example, 6-bromo-N-(2-hydroxyphenyl)picolinamide, a related pyridine carboxamide, has been shown to form a two-dimensional supramolecular layered structure through a combination of intermolecular O-H···O hydrogen bonds and π-π stacking of the aromatic rings. asianpubs.org Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide and its derivatives are valuable for constructing self-assembling systems. nih.gov

The ethylamine (B1201723) side chain of this compound adds another layer of functionality, providing an additional site for hydrogen bonding or for further chemical modification to tune the self-assembly process. The ability of the pyridine-amide unit to chelate metal ions can also be exploited to direct the formation of metallosupramolecular structures with specific geometries and properties. nih.gov

Contributions to Heterogeneous and Homogeneous Catalysis

The pyridine-nitrogen and amide-oxygen atoms of this compound can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity. This makes the compound a promising ligand for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. Pyridine-based ligands have been extensively used in a variety of catalytic reactions. For instance, carbonylrhodium(I) complexes with substituted pyridine ligands have shown catalytic activity in the carbonylation of methanol. core.ac.uk Palladium(II) complexes bearing pyridine ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, fundamental transformations in organic synthesis. acs.org The substituents on the pyridine ring can be tuned to modify the electron-donating ability of the ligand and, consequently, the reactivity of the metal center. acs.org

The synthesis of new pyridine carboxamide ligands and their complexation with copper(II) has been reported, highlighting the potential of this class of compounds in coordination chemistry and, by extension, catalysis. rsc.org For heterogeneous catalysis, this compound could be anchored to a solid support, such as silica (B1680970) or a polymer, to create a recoverable catalyst, as discussed in the context of advanced materials.

The table below summarizes the potential catalytic applications based on research on related pyridine carboxamide systems.

Catalytic ApplicationRole of this compoundMetalReaction TypeSupporting Evidence from Analogs
Homogeneous Catalysis Chelating ligandRhodiumCarbonylationCarbonylrhodium complexes with pyridine ligands. core.ac.uk
Homogeneous Catalysis Chelating ligandPalladiumCross-coupling (Suzuki, Heck)Pd(II) complexes with functionalized pyridine ligands. acs.org
Coordination Chemistry Bidentate ligandCopperComplex formationNew pyridine carboxamide ligands complexed with Cu(II). rsc.org

Development as Chemical Probes for Biological Systems

The inherent biological relevance of the pyridine ring, a core structure in many vitamins and coenzymes, combined with the potential for fluorescence and metal chelation, makes this compound an attractive scaffold for the development of chemical probes for biological systems. nih.gov

Exploration of Biochemical Pathways

Chemical probes are essential tools for dissecting complex biochemical pathways. Fluorescent probes, in particular, allow for the visualization of specific analytes within living cells with high sensitivity and spatiotemporal resolution. nih.gov Pyridine-based compounds have been successfully developed as fluorescent probes for a variety of biological targets. mdpi.comresearchgate.netresearchgate.net These probes often employ a "push-pull" system, where electron-donating and electron-withdrawing groups are attached to an aromatic core, leading to interesting photophysical properties such as aggregation-induced emission enhancement (AIEE). beilstein-journals.org

The this compound structure could be readily modified to create such probes. The pyridine ring can act as the core, and the ethylamine side chain provides a convenient handle for attaching other functional groups, such as fluorophores or targeting moieties. The ability of the pyridine-amide unit to bind metal ions could also be exploited to develop probes for specific metal ions in biological systems.

Tools for Enzyme Mechanism Elucidation

The study of enzyme mechanisms often relies on the use of inhibitors that can bind to the active site and provide insights into the catalytic process. Pyridine carboxylic acid derivatives have been identified as inhibitors for a wide range of enzymes. nih.gov The pyridine nitrogen and the carboxylic acid group (or its amide derivative) can coordinate to metal ions in the enzyme's active site, a key interaction for many inhibitors. nih.gov

Recent research has highlighted the potential of pyridine carboxamide derivatives as potent enzyme inhibitors. For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and shown to be effective inhibitors of urease, an enzyme implicated in various diseases. mdpi.comnih.gov Molecular docking studies revealed that these compounds bind to the active site of the enzyme through a combination of hydrogen bonding and π-π interactions. mdpi.com In another study, a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide scaffold was identified as a potent and highly selective inhibitor of LIM kinases (LIMK1/2), which are involved in regulating cell morphology and motility. acs.org The primary amide of the carboxamide group was found to be crucial for binding to the enzyme. acs.org These findings strongly suggest that this compound and its derivatives could be valuable tools for studying enzyme mechanisms and for the development of new therapeutic agents.

The following table details the potential of pyridine carboxamide derivatives as enzyme inhibitors, which provides a strong rationale for investigating this compound in this context.

Enzyme TargetClass of InhibitorKey InteractionsSupporting Evidence from Analogs
Urease Pyridine carboxamide/carbothioamideHydrogen bonding, π-π interactions, metal chelation.Potent inhibition by pyridine carboxamide derivatives. mdpi.comnih.gov
LIM Kinase (LIMK1/2) Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamideHydrogen bonding from the primary amide.Selective inhibition by a pyridine carboxamide scaffold. acs.org
Various Enzymes Pyridine carboxylic acid derivativesMetal ion coordination, hydrogen bonding.Broad inhibitory activity against synthases, tyrosinases, kinases, etc. nih.gov

Role in Early-Stage Drug Discovery Research (excluding clinical)

The pyridine carboxamide scaffold, of which this compound is a member, is a significant structural motif in the realm of medicinal chemistry and early-stage drug discovery. Its utility stems from its ability to form diverse interactions with biological targets, making it a valuable starting point for developing new therapeutic agents. rsc.org The simple, low molecular weight design of moieties like 2-aminopyridine, a related structure, allows for the synthesis of molecules with minimal side reactions, which is advantageous in drug discovery programs. rsc.org Researchers utilize this scaffold in various strategies aimed at identifying and optimizing novel drug candidates before they enter clinical trials.

Lead Compound Identification Strategies

Lead compound identification is a critical early phase in drug discovery where novel molecules with the potential for therapeutic activity are sought. The pyridine carboxamide framework has been central to the success of several such campaigns, primarily through phenotypic screening and structure-activity relationship (SAR) studies.

Phenotypic screening involves testing large libraries of compounds for their effect on a specific cellular or organismal phenotype, without prior knowledge of the drug's specific molecular target. A notable example is the identification of the pyridine carboxamide derivative, MMV687254, from the Pathogen Box library provided by the Medicines for Malaria Venture. nih.govresearchgate.net This compound was identified as a promising hit against Mycobacterium tuberculosis in vitro. nih.govresearchgate.net Further investigation showed it was specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), but not against a panel of other common pathogens. nih.govresearchgate.net Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the enzyme AmiC to exert its bacteriostatic effect in liquid cultures and a bactericidal effect within macrophages. nih.gov

Once a hit like MMV687254 is identified, detailed structure-activity relationship (SAR) studies are conducted to optimize its properties. This involves synthesizing and testing a series of analogues to find a lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov Through this process, a novel lead candidate was identified from the MMV687254 series that demonstrated activity against drug-resistant strains of M. bovis BCG and M. tuberculosis and was effective in a chronic mouse model of tuberculosis infection. nih.gov

Another strategy involves the rational design and synthesis of novel derivatives based on a known active scaffold. For instance, a series of imidazo[1,2-a]pyridine (B132010) carboxamides (IPAs) were designed as new antitubercular agents. nih.gov Several of these compounds showed excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Compound 10j from this series was identified as a promising lead compound due to its acceptable safety and pharmacokinetic profiles in rats. nih.gov

CompoundTarget/ActivityIdentification StrategyKey FindingsRef
MMV687254 Mycobacterium tuberculosisPhenotypic ScreeningIdentified as a hit from the Pathogen Box library; acts as a prodrug. nih.govresearchgate.net
IPA Derivative (10j) Mycobacterium tuberculosisScaffold Hopping/Rational DesignExhibited excellent in vitro activity and acceptable pharmacokinetic properties. nih.gov
Pyridine-2-carboxamide analogues Hematopoietic progenitor kinase 1 (HPK1)Rational Design & ScreeningCompound 19 showed potent HPK1 inhibition and in vivo efficacy in cancer models. nih.gov

The following table presents pharmacokinetic data for selected imidazo[1,2-a]pyridine carboxamide derivatives, illustrating the type of data generated during lead identification studies. nih.gov

CompoundCmax (ng/mL)Tmax (h)AUC0-∞ (h·ng/mL)T1/2 (h)
10a 654.86 ± 311.870.33 ± 0.16453.24 ± 254.130.43 ± 0.09
10f 351.16 ± 127.230.17 ± 0.09214.46 ± 89.201.12 ± 0.38
10j 225.33 ± 200.710.50 ± 0.25288.22 ± 126.061.50 ± 0.43

Pharmacophore Modeling and Virtual Libraries

Pharmacophore modeling is a powerful computational technique used in early-stage drug discovery to identify new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can then be used to rapidly screen large virtual libraries of compounds to find novel molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com

The pyridine scaffold is a key feature in many pharmacophore models due to its ability to participate in various molecular interactions, such as hydrogen bonding and aromatic interactions. nih.gov For example, in a study aimed at identifying inhibitors for Plasmodium falciparum 5-aminolevulinate synthase, a key enzyme in malaria parasites, a pharmacophore model was developed based on its substrate. nih.gov Screening of several chemical databases using this model yielded thousands of hits. nih.gov Further analysis and docking studies identified a top hit, CSMS00081585868, which featured two pyridine scaffolds. nih.gov The stability of this hit in the active site was later confirmed using molecular dynamics simulations. nih.gov

Virtual libraries, which are vast digital collections of chemical structures, are essential tools for this type of screening. mdpi.com Ligand-based virtual screening, where a known active compound is used as a reference to find structurally similar molecules, is a common approach. mdpi.com This method can be used to identify new hits with similar structures or even discover entirely new scaffolds. mdpi.com The pyridine carboxamide structure and its derivatives can serve as the basis for such searches, leveraging their known biological activities to explore chemical space and identify new lead compounds.

Q & A

Q. Which software packages are recommended for refining crystal structures of this compound complexes?

  • Methodological Answer :
  • SHELX Suite : SHELXL for small-molecule refinement; SHELXPRO for macromolecular interfaces .
  • OLEX2 : Integrate graphical modeling with SHELX workflows for twinned data.
  • Mercury (CCDC) : Analyze packing diagrams and hydrogen-bond networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.